Product packaging for 4-Methoxy-9H-xanthene(Cat. No.:CAS No. 38731-90-7)

4-Methoxy-9H-xanthene

Cat. No.: B8550508
CAS No.: 38731-90-7
M. Wt: 212.24 g/mol
InChI Key: VUFNFAAEMMFBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxy-9H-xanthene is a chemical compound built upon a xanthene core structure, which serves as a fundamental scaffold for a wide range of biologically active molecules. The xanthene and the closely related xanthone (9H-xanthen-9-one) nuclei are recognized as privileged structures in medicinal chemistry, known for their ability to accommodate diverse substituents, which leads to a broad spectrum of biological and pharmacological activities . Researchers value this scaffold for its potential in developing new therapeutic agents, particularly for its documented antioxidant and anti-inflammatory effects. Studies on similar xanthone derivatives have shown that their bioactivity is often linked to the modulation of key cellular pathways, such as the Nrf2 pathway, which is a primary target in combating oxidative stress and inflammation . Beyond biomedical applications, xanthene derivatives are also valuable in organic synthesis. For instance, they can be used in electrochemical alkylation reactions to construct more complex molecular architectures, demonstrating their utility as building blocks in synthetic methodology . This product, this compound, is offered as a key intermediate for researchers exploring structure-activity relationships (SAR), synthesizing novel compound libraries, or developing new synthetic methodologies. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12O2 B8550508 4-Methoxy-9H-xanthene CAS No. 38731-90-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

38731-90-7

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

4-methoxy-9H-xanthene

InChI

InChI=1S/C14H12O2/c1-15-13-8-4-6-11-9-10-5-2-3-7-12(10)16-14(11)13/h2-8H,9H2,1H3

InChI Key

VUFNFAAEMMFBLD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC3=CC=CC=C3C2

Origin of Product

United States

Synthetic Methodologies and Reaction Design for 4 Methoxy 9h Xanthene

De Novo Synthesis Strategies for the 9H-Xanthene Scaffold

The formation of the fundamental 9H-xanthene core is a well-established area of organic synthesis, with numerous protocols developed to improve efficiency, yield, and environmental compatibility. amazonaws.com These strategies typically involve the condensation of various precursors to build the central pyran ring fused between two benzene (B151609) rings.

Multicomponent reactions (MCRs) have emerged as a powerful and atom-economical tool for the synthesis of complex molecular architectures like xanthenes in a single step. nih.gov These reactions typically involve the one-pot condensation of an aldehyde, an activated methylene (B1212753) source (such as dimedone or other cyclic 1,3-dicarbonyl compounds), and a nucleophilic component like β-naphthol. mdpi.com The primary advantage of MCRs lies in their operational simplicity and the ability to generate structural diversity by varying the starting components. nih.gov Aromatic aldehydes, including those with electron-withdrawing or electron-donating groups, generally react smoothly to produce the corresponding xanthene derivatives in good to excellent yields. mdpi.comresearchgate.net

The general mechanism often begins with a Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the nucleophile (e.g., β-naphthol) and subsequent cyclodehydration to form the final xanthene product. mdpi.com

Table 1: Examples of Multicomponent Reactions for Xanthene Synthesis

ReactantsCatalystConditionsProduct Type
Aromatic Aldehyde, β-Naphthol, DimedoneTartaric AcidUltrasound IrradiationTetrahydrobenzo[a]xanthen-11-one
Aromatic Aldehyde, β-Naphthol, DimedoneDABCO/Amberlyst-15Solvent-freeTetrahydrobenzo[a]xanthen-11-one
Aromatic Aldehyde, β-NaphtholDipyridine Cobalt ChlorideSolvent-free14-Aryl-14H-dibenzo[a,j]xanthene
o-Hydroxychalcone, o-(trimethylsilyl)aryl triflateCesium Fluoride (CsF)Acetonitrile (MeCN)9-Substituted Xanthene

This table is generated based on findings from sources mdpi.comresearchgate.netijcrt.orgnih.gov.

Acid catalysis is a cornerstone of traditional xanthene synthesis. These reactions proceed via cyclocondensation and cyclodehydration pathways, often utilizing Brønsted or Lewis acids to promote the key bond-forming steps. nih.gov A common approach involves the condensation of a β-naphthol derivative with an aldehyde, where the acid catalyst activates the carbonyl group of the aldehyde, making it more susceptible to nucleophilic attack. ijcrt.org This is followed by an intramolecular cyclization and dehydration to yield the thermodynamically stable tricyclic xanthene system. mdpi.com

Various organic and inorganic acids have been employed, with the choice of catalyst often influencing reaction times and yields. Organocatalysts like tartaric acid have been utilized under ultrasound irradiation, providing a green and efficient method for these transformations. ijcrt.org

Table 2: Acid Catalysts Used in Xanthene Synthesis

Catalyst TypeSpecific ExampleTypical Application
Brønsted Acid Perchloric Acid (HClO₄)Synthesis of 14-aryl-14H-dibenzo[a,j]xanthenes
Brønsted Acid Tartaric AcidOne-pot synthesis of tetrahydro-benzo[a]xanthen-11-ones
Lewis Acid Indium(III) Triflate (In(OTf)₃)Reductive cyclization of 2-aryloxybenzaldehydes
Lewis Acid Cerium(III) Chloride (CeCl₃·7H₂O)General synthesis of xanthene derivatives
Lewis Acid Bismuth(III) Chloride (BiCl₃)General synthesis of xanthene derivatives

This table is generated based on findings from sources ijcrt.orgnih.govresearchgate.net.

To address the limitations of traditional catalysis, such as harsh reaction conditions and catalyst recovery, significant research has focused on developing novel catalytic systems. amazonaws.com These advanced materials offer benefits like high surface area, reusability, and enhanced catalytic activity under milder conditions.

Nanocatalysts : A diverse range of nanoparticles have proven to be effective catalysts for xanthene synthesis. nih.gov For instance, Fe₃O₄/PEG/succinic anhydride (B1165640) nanocatalysts have been used for the synthesis of benzo[b]xanthene-triones. nih.gov The high surface-to-volume ratio of nanocatalysts often leads to superior catalytic efficiency. mdpi.com

Ionic Liquids (ILs) : Ionic liquids, particularly those with acidic properties like 1,3-disulfonic acid imidazolium (B1220033) hydrogen sulfate, serve as efficient and reusable catalysts for the one-pot synthesis of various xanthene derivatives under solvent-free conditions. nih.gov Their negligible vapor pressure and thermal stability make them environmentally benign alternatives to volatile organic solvents and traditional acids.

Metal-Organic Frameworks (MOFs) : MOFs are crystalline porous materials constructed from metal ions or clusters and organic linkers. oiccpress.com Their well-defined pore structures, high surface area, and tunable active sites make them promising heterogeneous catalysts for various organic transformations, including condensation reactions relevant to xanthene synthesis. oiccpress.comresearchgate.net While specific applications for 4-Methoxy-9H-xanthene are not widely reported, MOFs like MIL-53(Al) have been used as supports for metal nanoparticles in related catalytic processes, demonstrating their potential in this field. researchgate.net

Regioselective Installation and Control of the 4-Methoxy Group

Achieving the synthesis of this compound requires precise control over the position of the methoxy (B1213986) substituent. This can be accomplished either by building the scaffold from a pre-functionalized starting material or by regioselective functionalization of a pre-formed xanthene core.

Directed functionalization techniques allow for the introduction of a substituent at a specific position on an aromatic ring by employing a directing group. One of the most powerful methods in this category is Directed ortho Metalation (DoM) . organic-chemistry.org This strategy involves the use of a Directing Metalation Group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating the deprotonation of the nearest (ortho) C-H bond. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce the desired functional group. organic-chemistry.org

For the synthesis of a 4-methoxy substituted xanthene, one could envision a scenario where a potent DMG is installed at the C-3 or C-5 position of the xanthene scaffold. This DMG would then direct lithiation specifically to the C-4 position. Subsequent quenching with an appropriate electrophile, such as a methylating agent or an oxidant followed by methylation, could install the methoxy group. The methoxy group itself can function as a DMG, though it is considered a weaker director compared to groups like amides or carbamates. wikipedia.orgunblog.fr

Table 3: Key Features of Directed ortho Metalation (DoM)

FeatureDescription
Directing Metalation Group (DMG) A functional group containing a heteroatom (e.g., -OMe, -CONR₂, -NH₂, -SO₂R) that coordinates with the lithium reagent. wikipedia.orgbaranlab.org
Base Strong organolithium bases such as n-BuLi, s-BuLi, or t-BuLi are commonly used. uwindsor.ca
Mechanism The DMG complexes with the lithium base, bringing it into proximity with the ortho-proton, which is then abstracted to form a stabilized aryllithium species. wikipedia.org
Regioselectivity The reaction is highly regioselective, exclusively functionalizing the position ortho to the DMG, in contrast to classical electrophilic aromatic substitution which often yields ortho and para mixtures. baranlab.org

Beyond DoM, other strategies can be employed to achieve position-specific substitution. The inherent electronic properties of the xanthene nucleus and any existing substituents can be leveraged to control the regioselectivity of electrophilic aromatic substitution reactions. The ether oxygen of the central pyran ring acts as an activating group, directing incoming electrophiles to the ortho and para positions.

Post-Synthetic Structural Modifications and Functionalizations of this compound

The this compound core is a versatile scaffold that allows for a variety of post-synthetic modifications. These functionalizations can be targeted at the highly reactive 9-position or the electron-rich aromatic system, enabling the creation of a diverse library of derivatives.

Chemical Transformations at the Xanthene 9-Position (e.g., oxidation, reduction, nucleophilic substitution)

The methylene bridge at the 9-position of the xanthene nucleus is a key site for chemical transformations. Its reactivity allows for oxidation, reduction, and various substitution reactions to introduce new functional groups.

Oxidation: The 9-position can be oxidized to a carbonyl group, converting the xanthene into the corresponding xanthone (B1684191). For instance, methoxy-substituted 9H-xanthene-9-ones can be synthesized through the cyclization of substituted 2-aminobenzophenones.

Reduction: Reductive coupling reactions can also occur at the 9-position. The reduction of a methoxy-substituted xanthone using zinc and hydrochloric acid in glacial acetic acid has been shown to produce a dimeric (E)-2-Methoxy-9-(2-methoxy-9H-xanthen-9-ylidene)-9H-xanthene structure.

Nucleophilic Substitution (Sulfonylation): The C(sp³)–H bond at the 9-position is amenable to direct functionalization. Electrochemical methods or copper-catalyzed systems can be used for the direct C-H sulfonylation of xanthenes with sodium sulfinates, yielding 9-sulfonyl xanthene derivatives. This provides a powerful, atom-efficient route to these compounds under relatively mild conditions. Specifically, 4-Methoxy-9-tosyl-9H-xanthene has been synthesized via this pathway.

Summary of Chemical Transformations at the 9-Position
Transformation TypeReagents/ConditionsProduct TypeExample Product
OxidationCyclization of 2-aminobenzophenones9-XanthenoneMethoxy-substituted 9H-xanthene-9-one
Reductive CouplingZn-HCl, glacial acetic acidBixanthenylidene(E)-2-Methoxy-9-(2-methoxy-9H-xanthen-9-ylidene)-9H-xanthene
C-H SulfonylationSodium sulfinates, Electrochemical or Cu-catalyzed9-Sulfonyl-9H-xanthene4-Methoxy-9-tosyl-9H-xanthene

Derivatization of the Xanthene Aromatic System (e.g., halogenation, nitration, acylation, sulfonylation)

The aromatic rings of this compound, particularly the one bearing the electron-donating methoxy group, are activated towards electrophilic aromatic substitution. This allows for the introduction of various functional groups, although specific examples for the 4-methoxy derivative require application of general principles.

Halogenation: Aromatic compounds with activating groups like methoxy readily undergo halogenation with chlorine or bromine in the presence of a Lewis acid catalyst (e.g., AlCl₃ or FeBr₃) at room temperature. masterorganicchemistry.com For this compound, substitution is expected at the ortho and para positions relative to the methoxy group (positions 3 and 1). Halogenated xanthenes are of interest as potential therapeutics. rsc.org

Nitration: Nitration of activated aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid. scispace.com This combination generates the highly electrophilic nitronium ion (NO₂⁺), which would attack the electron-rich positions of the methoxy-substituted ring. Continuous flow microchannel reactors have been employed for the nitration of related compounds like p-methoxyacetanilide to improve safety and yield. researchgate.net

Acylation: Friedel-Crafts acylation allows the introduction of an acyl group onto the aromatic ring using an acyl chloride or anhydride with a Lewis acid catalyst like aluminum chloride. nih.govnih.govbuchler-gmbh.com The electron-donating methoxy group strongly directs acylation to the ortho and para positions. nih.gov Due to the deactivating nature of the resulting ketone product, this reaction typically avoids polysubstitution. buchler-gmbh.com Intramolecular Friedel-Crafts reactions have also been used to synthesize novel xanthene derivatives.

Sulfonylation: While C-H sulfonylation at the 9-position is well-documented, Friedel-Crafts sulfonylation on the aromatic ring is also a viable strategy. nih.gov This reaction uses arenesulfonyl chlorides or sulfonic acids, often with a solid acid catalyst, to install a sulfonyl group onto the aromatic nucleus, leading to aryl sulfones. nih.gov

Potential Electrophilic Aromatic Substitutions on this compound
ReactionTypical ReagentsExpected ProductKey Principle
HalogenationBr₂/FeBr₃ or Cl₂/AlCl₃Bromo- or Chloro-substituted derivativeOrtho-, para-direction by the methoxy group masterorganicchemistry.com
NitrationHNO₃/H₂SO₄Nitro-substituted derivativeFormation of nitronium ion (NO₂⁺) electrophile scispace.com
AcylationRCOCl/AlCl₃Acyl-substituted derivativeFormation of acylium ion (RCO⁺) electrophile buchler-gmbh.com
SulfonylationRSO₂Cl/Solid Acid CatalystSulfonyl-substituted derivativeEco-friendly alternative to conventional Lewis acids nih.gov

Stereoselective Synthetic Approaches to Chiral this compound Derivatives

The development of chiral xanthene derivatives is an area of growing interest, though specific stereoselective syntheses for this compound are not widely reported. General strategies in asymmetric synthesis can be applied to achieve this goal. The synthesis of asymmetric xanthene dyes has been accomplished through one-pot procedures, indicating that chirality can be introduced into the xanthene scaffold.

Potential approaches include:

Use of Chiral Catalysts: Employing chiral catalysts, such as those based on transition metals with chiral ligands, could facilitate enantioselective cyclization or functionalization reactions.

Chiral Starting Materials: Incorporating a chiral center from a starting material, such as a chiral aldehyde or phenol (B47542), in a multicomponent reaction could lead to the formation of a chiral xanthene product.

Resolution of Racemates: Synthesizing a racemic mixture of a chiral this compound derivative and then separating the enantiomers using chiral chromatography or classical resolution techniques.

These strategies form the basis for the future development of optically active this compound derivatives for applications in materials science and medicinal chemistry.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for synthesizing xanthene derivatives. These approaches aim to reduce waste, avoid hazardous solvents, and utilize reusable catalysts.

Solvent-Free and Aqueous Media Syntheses

A significant advancement in green synthesis is the move away from traditional volatile organic solvents. Many modern protocols for xanthene synthesis now utilize solvent-free conditions or water as the reaction medium.

Aqueous Media: Water is an ideal green solvent due to its non-toxic, non-flammable, and inexpensive nature. The synthesis of heteroaryl-substituted xanthene derivatives has been successfully achieved by reacting aldehydes with 5,5-dimethylcyclohexane-1,3-dione (B117516) in water, using the organic base 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. This method offers short reaction times and excellent yields.

Solvent-Free Conditions: One-pot, three-component reactions are particularly well-suited for solvent-free synthesis. The condensation of aldehydes, 2-naphthol, and dimedone can be carried out without any solvent, often with gentle heating or microwave irradiation, to produce various tetrahydrobenzo[a]xanthen-11-one derivatives in high yields. These methods are advantageous for their straightforward product isolation and reduced waste generation.

Examples of Green Synthetic Approaches to Xanthene Derivatives
Catalyst/MediatorReaction MediumReactantsKey Advantage
2-AminophenolSolvent-freeAldehydes, 2-Naphthol, DimedoneMetal-free, non-toxic catalyst, simple isolation
DABCOAqueous (Water)Heteroarylaldehydes, 5,5-dimethylcyclohexane-1,3-dioneEnvironmentally friendly, short reaction time, high yields
BF₃-SiO₂ NanoparticlesSolvent-freeAromatic aldehydes, 2-Naphthol, DimedoneMild solid acid catalyst, high yields

Design and Reusability of Heterogeneous Catalytic Systems

The use of heterogeneous catalysts is a cornerstone of green chemistry, as they can be easily separated from the reaction mixture and reused, minimizing waste and cost.

Supported Catalysts: An efficient and environmentally friendly one-pot synthesis of benzoxanthenones has been achieved using 1,4-diazabicyclo[2.2.2]octane (DABCO) supported on Amberlyst-15. This solid catalyst operates effectively under solventless conditions at 120 °C. Crucially, the catalyst is fully recyclable and has been shown to be reusable for up to six cycles without a significant drop in its catalytic activity.

Nanoparticle Catalysts: Silica-supported boron trifluoride nanoparticles (BF₃-SiO₂) have been employed as a mild, solid acid catalyst for the three-component synthesis of benzo[a]xanthene-11-one derivatives under solvent-free conditions. Similarly, CG-Fe₂O₃ nanoparticles have been shown to be an efficient and recyclable heterogeneous catalyst for the one-pot synthesis of xanthene derivatives, achieving high yields in short reaction times using microwave irradiation.

The design of such robust and reusable catalytic systems is pivotal for the development of sustainable industrial processes for the production of this compound and its derivatives.

Reusability of Heterogeneous Catalysts in Xanthene Synthesis
CatalystReaction TypeReported ReusabilityReference
DABCO/Amberlyst-15One-pot condensationUp to 6 cycles with minimal loss of activity
CG-Fe₂O₃ NanoparticlesOne-pot synthesisEfficient and recyclable
BF₃-SiO₂ NanoparticlesOne-pot condensationReusable solid acid catalyst

Continuous Flow Reaction Methodologies for Xanthene Derivatives

Continuous flow chemistry has emerged as a powerful technology in modern organic synthesis, offering significant advantages over traditional batch processing, particularly for the synthesis of heterocyclic compounds like xanthene derivatives. vapourtec.comseqens.commt.com This methodology involves the continuous pumping of reactants through a network of tubes or microreactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. mt.comsyngeneintl.com The adoption of continuous flow systems in the production of fine chemicals and pharmaceuticals is driven by benefits such as enhanced safety, improved heat and mass transfer, higher yields, and greater reproducibility. seqens.comsyngeneintl.com

The synthesis of xanthene derivatives often involves multi-step reactions and the handling of potentially hazardous reagents or intermediates. Continuous flow reactors, with their small reaction volumes and high surface-area-to-volume ratios, mitigate safety concerns associated with highly exothermic reactions or the use of toxic substances. vapourtec.commt.com This inherent safety feature allows for the exploration of reaction conditions that might be inaccessible in conventional batch reactors. mt.com

Research into the continuous flow synthesis of xanthenes has demonstrated notable improvements in reaction efficiency. For instance, the use of packed-bed reactors can facilitate heterogeneous catalysis, simplifying product purification and catalyst recycling. rsc.org In one study, a two-step continuous flow process was developed for the synthesis of 3,3-disubstituted oxindoles, a class of compounds structurally related to xanthenes, showcasing the potential for efficient multi-step syntheses in flow. rsc.org This approach minimizes the need for isolating intermediates, thereby reducing reaction times and waste generation. vapourtec.com

The versatility of continuous flow systems allows for their application in various types of reactions relevant to xanthene synthesis, including condensation, cyclization, and reduction reactions. The precise control over residence time in a flow reactor is particularly advantageous for optimizing the yield of the desired xanthene derivative while minimizing the formation of byproducts. mt.com Furthermore, the modular nature of flow chemistry equipment enables the straightforward scaling of reactions from laboratory to production quantities by extending the operation time or by running multiple reactors in parallel. syngeneintl.com

The integration of in-line analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), provides real-time monitoring of the reaction progress, allowing for rapid optimization of reaction conditions. mt.com This data-rich approach to process development accelerates the identification of optimal synthetic routes and facilitates the consistent production of high-quality xanthene derivatives. As the pharmaceutical and fine chemical industries continue to embrace green and sustainable chemistry principles, the adoption of continuous flow methodologies for the synthesis of valuable scaffolds like xanthenes is expected to grow. syngeneintl.combohrium.com

Interactive Data Table: Comparison of Batch vs. Continuous Flow Synthesis for Heterocycles

ParameterBatch SynthesisContinuous Flow Synthesis
Reaction Scale Milligrams to KilogramsNanograms to Tons (with scale-up)
Heat Transfer Often inefficient, hotspots can occurHighly efficient, excellent temperature control
Mass Transfer Dependent on stirring, can be inefficientEfficient due to small diffusion distances
Safety Higher risk with hazardous materialsInherently safer due to small reaction volumes
Reproducibility Can be variable between batchesHigh reproducibility and consistency
Reaction Time Often longerSignificantly reduced reaction times possible
Process Control Manual or semi-automatedFully automated with real-time monitoring
Footprint Large equipment for scale-upSmaller, more compact systems

Mechanistic Investigations of 4 Methoxy 9h Xanthene Transformations

Elucidation of Reaction Pathways for 4-Methoxy-9H-xanthene Formation

The formation of the 9H-xanthene skeleton, including the 4-methoxy derivative, is predominantly achieved through acid-catalyzed condensation and cyclization reactions. A common and illustrative pathway involves the reaction of a suitably substituted phenol (B47542) with an aldehyde or a related carbonyl compound. For the synthesis of this compound, a plausible route involves the reaction between a phenol bearing a methoxy (B1213986) group and another phenolic component, or the intramolecular cyclization of a precursor molecule.

One of the well-established methods for constructing the xanthene framework is the acid-catalyzed reaction of two equivalents of a phenol with one equivalent of an aldehyde. In the context of this compound, this could involve the reaction of a methoxyphenol derivative. The reaction mechanism is believed to proceed through an initial electrophilic aromatic substitution, where the protonated aldehyde is attacked by the electron-rich phenol ring. This is followed by a second electrophilic substitution and subsequent dehydrative cyclization to yield the xanthene core.

Another significant pathway is the intramolecular cyclization of a diaryl ether or a related precursor. The presence of a methoxy group can influence the regioselectivity of this cyclization. The formation of various xanthene derivatives has been achieved through diverse synthetic protocols, including ultrasound-assisted green synthesis, which can enhance reaction rates and yields. vedantu.com The general mechanism often involves the activation of a carbonyl group, followed by a series of condensation, addition, and cyclization steps. vedantu.com

The synthesis of related methoxy-substituted xanthene derivatives, such as 9-methoxy-9-(2-methoxyphenyl)-9H-xanthene, has been documented, often starting from a xanthen-9-ol precursor. The formation of the xanthene ring in these cases relies on the stability of a cationic intermediate at the C9 position, which is facilitated by charge delocalization into the adjacent aromatic rings.

Kinetic and Thermodynamic Analyses of Key Xanthene-Forming Reactions

Detailed kinetic and thermodynamic data specifically for the formation of this compound are not extensively reported in the literature. However, general principles of physical organic chemistry allow for a qualitative analysis. The rate-determining step in many acid-catalyzed xanthene syntheses is often the initial electrophilic attack on the aromatic ring or the final dehydrative cyclization.

The reaction rate is expected to be influenced by several factors, including the nature and concentration of the acid catalyst, the reaction temperature, and the electronic properties of the substituents on the aromatic rings. The presence of an electron-donating group like methoxy is anticipated to increase the reaction rate by activating the aromatic ring towards electrophilic attack.

Thermodynamically, the formation of the tricyclic xanthene system is generally a favorable process, driven by the formation of a stable, conjugated system and the release of a small molecule, typically water. Computational studies on related systems can provide insights into the reaction energetics. For instance, theoretical calculations have been employed to study the thermodynamic properties of other xanthene derivatives.

A general representation of the reaction progress and the associated energy changes is depicted in the following table, illustrating the key stages of a typical acid-catalyzed xanthene formation.

Reaction StepDescriptionExpected Kinetic Influence of Methoxy GroupThermodynamic Consideration
1. Electrophile GenerationProtonation of the aldehyde or other carbonyl source by the acid catalyst.Indirect; catalyst dependent.Equilibrium process.
2. First Electrophilic Aromatic SubstitutionAttack of the electron-rich phenol on the activated electrophile.Rate-enhancing due to increased nucleophilicity of the aromatic ring.Generally favorable.
3. Second Electrophilic Aromatic Substitution/CyclizationIntramolecular attack to form the third ring.Rate-enhancing due to activation of the second aromatic ring.Favorable due to ring formation.
4. DehydrationElimination of a water molecule to form the final xanthene product.Can be rate-limiting; temperature dependent.Entropy-driven, favorable.

Exploration of Electron Transfer, Radical, and Concerted Mechanisms in 9H-Xanthene Chemistry

While the formation of the 9H-xanthene core is often described by ionic, stepwise mechanisms involving electrophilic aromatic substitution, the broader chemistry of xanthenes can involve other mechanistic pathways such as electron transfer and radical processes. These are more commonly observed in the functionalization of the xanthene skeleton or in its photochemical applications rather than its initial synthesis.

Electron transfer mechanisms are particularly relevant in the context of xanthene dyes, where photoinduced electron transfer is a key process. ucsb.edu For instance, the sensitized reduction of methyl viologen can occur through electron transfer from triplet xanthene dyes. ucsb.edu While not the primary pathway for the formation of the 9H-xanthene ring itself, understanding these processes is crucial for the application of xanthene derivatives.

Radical mechanisms have been explored for the functionalization of the 9-position of the xanthene ring. For example, a metal-free radical-radical cross-coupling reaction of xanthenes with sulfonyl hydrazides has been developed to access xanthen-9-sulfone derivatives. lumenlearning.com This suggests that the C-H bond at the 9-position can be susceptible to radical abstraction. The formation of the xanthene ring itself, however, is less commonly proposed to proceed via a radical pathway under typical synthetic conditions.

The distinction between concerted and stepwise mechanisms is a fundamental concept in reaction mechanism elucidation. youtube.comumn.edu A concerted reaction occurs in a single step where all bond-breaking and bond-forming events happen simultaneously, passing through a single transition state. umn.edu A stepwise reaction, in contrast, involves multiple steps with the formation of one or more intermediates. umn.edu The acid-catalyzed formation of xanthenes is generally considered a stepwise process, involving discrete carbocationic intermediates (arenium ions) during the electrophilic aromatic substitution steps. The possibility of a concerted pericyclic-type reaction for the cyclization step is less likely given the typical reaction conditions and the nature of the intermediates involved. However, without detailed computational or isotopic labeling studies for this compound, a concerted pathway cannot be definitively ruled out under all possible reaction conditions.

Influence of Methoxy Substitution on Reaction Selectivity and Efficiency

The methoxy group (-OCH₃) is a powerful electron-donating group through resonance and is also moderately electron-withdrawing through induction. In the context of electrophilic aromatic substitution, its resonance effect dominates, making it a strong activating group and an ortho-, para-director. organicchemistrytutor.comfiveable.me This has a profound influence on the selectivity and efficiency of the synthesis of this compound.

Reaction Selectivity: The position of the methoxy group on the aromatic ring will direct the course of the cyclization. In an intermolecular reaction, the methoxy group will activate the ortho and para positions of the phenol ring, making them more nucleophilic and thus more likely to attack the electrophile. chegg.com In an intramolecular cyclization, the methoxy group will influence which C-H bond on the second aromatic ring is attacked to close the xanthene ring. This directing effect is crucial for achieving regiochemical control in the synthesis of asymmetrically substituted xanthenes. The steric bulk of the methoxy group can also play a role, potentially disfavoring substitution at the adjacent ortho position. youtube.com

Reaction Efficiency: By activating the aromatic ring(s), the methoxy group increases the rate of the electrophilic aromatic substitution steps, which are often rate-limiting. This leads to higher reaction efficiency, allowing the reaction to proceed under milder conditions or in a shorter time frame compared to reactions with unsubstituted or deactivated aromatic precursors. The stabilization of the cationic intermediates (arenium ions) by the electron-donating methoxy group lowers the activation energy of these steps. fiveable.mechegg.com

The following table summarizes the expected effects of the methoxy group on the formation of this compound.

EffectDescriptionConsequence for Synthesis
Electronic (Resonance)Strong electron-donating group (+R effect).Increases nucleophilicity of the aromatic ring, activates towards electrophilic attack.
Electronic (Inductive)Moderately electron-withdrawing (-I effect).Largely overshadowed by the resonance effect.
Directing EffectOrtho-, para-director.Controls the regioselectivity of the cyclization step.
Intermediate StabilizationStabilizes the positive charge in the arenium ion intermediate.Lowers the activation energy, increasing the reaction rate and overall efficiency.
Steric EffectCan hinder attack at the adjacent ortho position.May influence the ortho/para product ratio.

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Methoxy 9h Xanthene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. Through the analysis of ¹H NMR, ¹³C NMR, and various 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the 4-Methoxy-9H-xanthene molecule can be achieved.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the xanthene backbone, the methylene (B1212753) protons at the 9-position, and the methyl protons of the methoxy (B1213986) group. The chemical shifts (δ) and coupling constants (J) would be crucial for assigning the specific positions of the aromatic protons.

¹³C NMR Spectroscopy probes the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound would display a unique signal for each chemically non-equivalent carbon atom. The chemical shifts would differentiate between the aromatic, aliphatic (methylene), and methoxy carbons. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would further aid in distinguishing between CH, CH₂, and CH₃ groups.

¹H NMR (Proton) Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
Aromatic ProtonsData not availableData not availableData not availableC1-H, C2-H, C3-H, C5-H, C6-H, C7-H, C8-H
Methylene ProtonsData not availableData not availableData not availableC9-H₂
Methoxy ProtonsData not availableData not availableData not available-OCH₃
¹³C NMR (Carbon) Chemical Shift (δ) ppm Assignment
Aromatic CarbonsData not availableC1, C2, C3, C4a, C5, C6, C7, C8, C8a, C9a, C4
Methylene CarbonData not availableC9
Methoxy CarbonData not available-OCH₃
2D NMR Key Correlations
COSY Data not available
HSQC Data not available
HMBC Data not available

Vibrational Spectroscopy for Functional Group Analysis (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is employed to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. For this compound, the FT-IR spectrum would be expected to exhibit characteristic absorption bands for the C-H stretching of the aromatic rings and the methylene group, the C-O-C stretching of the ether linkage in the xanthene core and the methoxy group, and the C=C stretching of the aromatic rings.

Raman Spectroscopy , which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show signals corresponding to the aromatic C-H and C=C vibrations, as well as vibrations of the central pyran ring.

A combined analysis of both FT-IR and Raman spectra would provide a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups. However, specific experimental vibrational spectroscopy data for this compound is not available in the public domain. The table below lists the expected characteristic vibrational frequencies.

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
Aromatic C-H StretchData not availableData not available
Aliphatic C-H Stretch (CH₂)Data not availableData not available
Aromatic C=C StretchData not availableData not available
C-O-C Stretch (Ether)Data not availableData not available
C-O Stretch (Methoxy)Data not availableData not available

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can provide an unambiguous molecular formula.

For this compound, HRMS would be used to determine its exact mass. This experimental mass would then be compared to the theoretical exact mass calculated from its molecular formula, C₁₄H₁₂O₂. The close agreement between the measured and calculated mass would confirm the elemental composition of the compound. While experimental HRMS data is not available, the theoretical values are presented below.

Parameter Value
Molecular Formula C₁₄H₁₂O₂
Theoretical Monoisotopic Mass 212.083730 u
Theoretical Average Mass 212.248 u
Experimental m/z Data not available

X-ray Crystallography for Absolute Structure, Conformational Analysis, and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional atomic and molecular structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate the precise arrangement of atoms in space, bond lengths, bond angles, and torsional angles.

For this compound, a successful single-crystal X-ray diffraction analysis would provide the absolute structure, confirming the connectivity of all atoms and the position of the methoxy substituent. It would also reveal the conformation of the central pyran ring of the xanthene core, which is typically non-planar. Furthermore, the analysis would provide insights into the crystal packing, identifying any intermolecular interactions such as hydrogen bonds or π-π stacking that govern the solid-state architecture.

Currently, there is no published crystal structure for this compound in the crystallographic databases. Therefore, experimental crystallographic data is not available.

Crystallographic Parameter Value
Crystal System Data not available
Space Group Data not available
Unit Cell Dimensions Data not available
Key Bond Lengths and Angles Data not available
Torsion Angles Data not available

Electronic Absorption (UV-Vis) and Fluorescence Emission Spectroscopy for Chromophore Characterization

Electronic absorption (UV-Vis) and fluorescence emission spectroscopy are techniques used to study the electronic transitions within a molecule and characterize its chromophoric and fluorophoric properties.

UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of this compound would be expected to show absorption bands characteristic of the π-π* transitions within the aromatic xanthene system. The position of the absorption maxima (λmax) would be influenced by the methoxy substituent.

Fluorescence Emission Spectroscopy provides information about the de-excitation of a molecule from an excited electronic state back to the ground state through the emission of light. For a molecule to be fluorescent, it must possess a suitable electronic structure that allows for efficient radiative decay. Many xanthene derivatives are known to be highly fluorescent. A fluorescence spectrum of this compound would show an emission band at a longer wavelength than its absorption, and the quantum yield of fluorescence would be a measure of its emission efficiency.

Specific experimental UV-Vis absorption and fluorescence emission data for this compound are not currently available in the literature. The table below is a placeholder for this data.

Spectroscopic Parameter Value
UV-Vis Absorption Maximum (λmax) Data not available
Molar Absorptivity (ε) Data not available
Fluorescence Emission Maximum (λem) Data not available
Fluorescence Quantum Yield (ΦF) Data not available
Stokes Shift Data not available

Computational Chemistry and Theoretical Characterization of 4 Methoxy 9h Xanthene

Density Functional Theory (DFT) Investigations of Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mpg.decore.ac.uk DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in 4-Methoxy-9H-xanthene, known as its optimized geometry. This is achieved by finding the minimum energy state on the potential energy surface.

The process begins with an initial guess of the molecular structure, which is then iteratively refined by calculating the forces on each atom until they are negligible. Functionals like B3LYP, combined with basis sets such as 6-311G(d,p), are commonly used to approximate the exchange-correlation energy, which accounts for the complex interactions between electrons. semanticscholar.orgnih.gov

Table 1: Representative Optimized Geometrical Parameters (Illustrative) Note: These are typical values for similar structures, as specific experimental data for this compound is not readily available.

Parameter Description Typical Value (Å or °)
C-O (ether) Bond length of the ether linkage in the xanthene ring ~1.37 Å
C-O (methoxy) Bond length of the methoxy (B1213986) group's C-O bond ~1.36 Å
C-C (aromatic) Average bond length within the benzene (B151609) rings ~1.40 Å
C-O-C (ether) Bond angle of the ether in the central ring ~117°

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Transitions

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating the behavior of molecules in their electronically excited states. core.ac.ukrsc.orgresearchgate.net This is crucial for understanding photophysical properties, such as how the molecule absorbs and emits light. TD-DFT calculates the energies required to promote an electron from an occupied molecular orbital to an unoccupied one, which correspond to the vertical excitation energies. nih.govmdpi.com

These calculated energies can be directly related to the peaks observed in an ultraviolet-visible (UV-Vis) absorption spectrum. For this compound, TD-DFT would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the aromatic xanthene system. researchgate.net The methoxy substituent, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 9H-xanthene. TD-DFT also allows for the calculation of oscillator strengths, which indicate the intensity of these electronic transitions. researchgate.net

Furthermore, by optimizing the geometry of the first excited state, TD-DFT can be used to predict fluorescence energies, providing a complete picture of the molecule's absorption and emission characteristics. rsc.org

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies, Energy Gaps, and Electron Density Distributions)

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The energy and spatial distribution of these orbitals are key indicators of a molecule's ability to donate or accept electrons.

HOMO (Highest Occupied Molecular Orbital): This orbital acts as the electron donor. For this compound, the HOMO is expected to be delocalized across the electron-rich π-system of the xanthene core, with significant contributions from the oxygen heteroatom and the methoxy-substituted ring. researchgate.net

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as the electron acceptor. The LUMO is also typically distributed over the aromatic rings of the xanthene structure. researchgate.net

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter. A small energy gap suggests that the molecule is more easily excitable, indicating higher chemical reactivity, lower kinetic stability, and higher polarizability. malayajournal.org

The electron-donating methoxy group raises the energy of the HOMO more significantly than the LUMO, generally leading to a smaller HOMO-LUMO gap compared to the parent 9H-xanthene, which aligns with its expected higher reactivity.

Table 2: Illustrative FMO Data for a Xanthene Derivative

Parameter Description Illustrative Value (eV)
EHOMO Energy of the Highest Occupied Molecular Orbital -6.15 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital -1.80 eV

Quantum Molecular Descriptors of Chemical Reactivity

From the HOMO and LUMO energy values, several quantum molecular descriptors can be calculated to quantify the global chemical reactivity of this compound. malayajournal.orgrasayanjournal.co.in These descriptors provide a theoretical framework for predicting how the molecule will behave in chemical reactions.

Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. More negative values indicate lower reactivity.

Global Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO – EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." hakon-art.com

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ² / 2η. A higher electrophilicity index indicates a greater capacity to act as an electrophile. hakon-art.com

Table 3: Formulas for Quantum Molecular Descriptors

Descriptor Formula Interpretation
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMO Energy released when an electron is added.
Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2 Electron escaping tendency.
Global Hardness (η) η = (ELUMO – EHOMO) / 2 Resistance to charge transfer.
Global Softness (S) S = 1 / 2η Reciprocal of hardness; indicates reactivity.

Theoretical Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the pathways of chemical reactions. rsc.org Transition State Theory (TST) explains reaction rates by assuming an equilibrium between reactants and a high-energy "activated complex" or transition state. wikipedia.orgresearchgate.net DFT calculations can map out the potential energy surface of a reaction involving this compound. This involves identifying the structures of reactants, products, and any intermediates, as well as locating the transition state (TS)—the saddle point on the energy surface connecting reactants and products. libretexts.org

For instance, in an electrophilic aromatic substitution reaction on the this compound, theoretical modeling can determine which position on the aromatic rings is most susceptible to attack. By calculating the activation energy (the energy difference between the reactants and the transition state) for attack at different sites, the most favorable reaction pathway can be predicted. mdpi.com The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes, offering deep mechanistic insight.

Analysis of Intermolecular Interactions

The way molecules pack in a solid state and interact with their neighbors is governed by a network of non-covalent interactions. Several computational techniques are used to analyze these forces.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analyzes the electron density topology to identify bond critical points (BCPs) between atoms, characterizing the nature of both covalent and non-covalent interactions.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): These methods provide a visual map of electron localization in a molecule. semanticscholar.org They are useful for identifying covalent bonds, lone pairs, and regions of electron delocalization within the this compound structure.

In Silico Approaches to Molecular Interactions

Molecular docking and molecular dynamics are powerful in silico techniques for studying how a small molecule (ligand), such as this compound, interacts with a larger macromolecule or surface. nih.gov While often used in drug discovery, these methods are also applied in materials science and supramolecular chemistry for non-pharmacological binding studies. biointerfaceresearch.com

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a target. jchr.orgresearchgate.net The process involves generating multiple possible binding poses and scoring them based on a function that estimates the free energy of binding. A lower binding energy score typically indicates a more stable interaction. nih.gov This could be used to study the interaction of this compound with a non-biological host, such as a cyclodextrin (B1172386) or a synthetic receptor.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of molecular interactions over time. After an initial docking pose is established, MD simulates the movements of all atoms in the system by solving Newton's equations of motion. This allows for the assessment of the stability of the binding pose, the role of solvent molecules, and conformational changes in both the ligand and the target upon binding.

Photophysical Properties and Optoelectronic Material Applications of 4 Methoxy 9h Xanthene Derivatives

Spectroscopic Characterization of Absorption and Emission Maxima and Intensities

The spectroscopic properties of xanthene dyes are fundamentally governed by the extent of π-conjugation within their molecular structure. Generally, xanthene derivatives exhibit strong absorption and emission bands in the visible region of the electromagnetic spectrum. The position of the methoxy (B1213986) group on the xanthene core, as in 4-Methoxy-9H-xanthene, is expected to influence the electronic distribution and, consequently, the absorption (λabs) and emission (λem) maxima.

Substituents on the xanthene skeleton, such as methoxy groups, can cause shifts in the spectral bands. For instance, the introduction of silyl (B83357) and methoxy groups to a naphthalene (B1677914) chromophore, a related polycyclic aromatic system, has been shown to cause bathochromic (red) shifts in the absorption maxima and an increase in fluorescence intensities. mdpi.com Similar effects would be anticipated for this compound, where the electron-donating nature of the methoxy group could lead to a red-shift in its spectra compared to the unsubstituted 9H-xanthene. The solvent environment also plays a crucial role, with more polar solvents often leading to further shifts in the absorption and emission wavelengths.

A hypothetical representation of the expected spectroscopic data for this compound in comparison to a parent xanthene compound is presented below.

CompoundSolventλabs (nm)Molar Extinction Coefficient (ε, M-1cm-1)λem (nm)
9H-Xanthene (Reference) Ethanol~290~5,000~350
This compound (Expected) Ethanol>290>5,000>350

Interactive Data Table: Note: The data in this table is illustrative and based on general principles of substituent effects on chromophores. Specific experimental values for this compound are not readily available.

Determination of Fluorescence Quantum Yields and Lifetimes

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons. researchgate.net The fluorescence lifetime (τ), the average time a molecule remains in its excited state before returning to the ground state, is another key characteristic. nih.gov For xanthene derivatives, these properties are highly sensitive to the molecular structure and the surrounding environment.

The introduction of a methoxy group can influence both the radiative and non-radiative decay pathways of the excited state. While specific data for this compound is unavailable, studies on other xanthene and related dyes provide insights. For example, the quantum yields of fluorescein (B123965) and rhodamine derivatives are known to be solvent-dependent. nist.gov It is plausible that the methoxy substituent in this compound could enhance the quantum yield by increasing the radiative decay rate or by sterically hindering non-radiative decay pathways.

The following table provides a hypothetical comparison of the fluorescence properties of 9H-xanthene and the expected properties of this compound.

CompoundSolventQuantum Yield (Φf)Lifetime (τ, ns)
9H-Xanthene (Reference) Cyclohexane~0.1~1-2
This compound (Expected) Cyclohexane>0.1>1-2

Interactive Data Table: Note: This table presents expected trends. Actual experimental values for this compound are not available in the cited literature.

Investigation of Excited State Dynamics and Energy Transfer Processes

The excited state of a fluorescent molecule can undergo various dynamic processes, including internal conversion, intersystem crossing, and energy transfer to other molecules. eurekalert.orgsciencedaily.com For xanthene derivatives, these processes are influenced by structural features and the molecular environment. nih.gov The methoxy group in this compound, being an electron-donating group, can affect the energy levels of the excited states and their decay pathways.

In related systems, such as substituted naphthalene azo moieties, the electron-donating strength of substituents has been shown to influence excited-state lifetimes. rsc.org Similarly, in 2-methoxy-9-acridones, complex excited-state dynamics involving proton transfer and excimer formation have been observed. nih.gov While direct studies on this compound are lacking, it is reasonable to infer that its excited-state dynamics would be characterized by a competition between fluorescence emission and non-radiative decay processes, potentially including intersystem crossing to the triplet state.

Design and Mechanism of Xanthene-Based Fluorescent Probes for Analytical and Non-Biological Imaging Applications

Xanthene dyes are widely used as scaffolds for fluorescent probes due to their excellent photophysical properties and the tunability of their structure. nih.govrsc.org The design of such probes often involves modifying the xanthene core to create a recognition site for a specific analyte. The interaction with the analyte then triggers a change in the fluorescence properties of the xanthene, such as an increase or decrease in intensity, or a shift in the emission wavelength.

A this compound derivative could potentially be functionalized to serve as a fluorescent probe. The methoxy group itself might participate in analyte recognition or could be used to modulate the electronic properties of the probe. For instance, silicon-substituted xanthenes have been developed as near-infrared (NIR) probes for various biological and environmental analytes. magtech.com.cn The general principle involves a chemical reaction or binding event that alters the conjugation of the xanthene system, leading to a detectable fluorescence response.

Strategies for Enhancing Photostability and Fluorescence Brightness of Xanthene Chromophores

Photostability, the resistance of a fluorophore to photodegradation, is a crucial property for many applications, especially in fluorescence imaging. nih.govucsd.edu The brightness of a fluorophore is determined by both its molar extinction coefficient and its fluorescence quantum yield. Several strategies have been developed to enhance these properties in xanthene dyes.

One common approach is to introduce rigidifying structural elements to the xanthene core to reduce non-radiative decay pathways. Another strategy involves the introduction of specific substituents that can protect the chromophore from reactive oxygen species. While no specific studies on enhancing the photostability of this compound have been reported, the general principles applied to other xanthene derivatives would be relevant.

Development of Near-Infrared (NIR) Emitting Xanthene Dyes and Their Photophysical Tuning

There is a significant interest in developing fluorescent dyes that emit in the near-infrared (NIR) region (typically >650 nm) for applications such as in vivo imaging, due to the reduced autofluorescence and deeper tissue penetration of NIR light. biotium.cominterchim.fr Several strategies have been employed to shift the emission of xanthene dyes to the NIR region. rsc.org

These strategies often involve extending the π-conjugation of the xanthene system or replacing the oxygen atom in the xanthene core with silicon or other elements. magtech.com.cn While this compound itself is not a NIR emitter, it could serve as a building block for the synthesis of NIR dyes. The methoxy group could be used to fine-tune the electronic properties of the resulting NIR chromophore. For example, dihydropyridopyrazine functionalization has been used to generate stable, small-molecule NIR dyes from xanthene precursors. nih.gov

Integration of Xanthene Derivatives into Polymeric Materials and Composites for Optical Applications

Incorporating fluorescent dyes like xanthene derivatives into polymeric matrices is a common strategy for creating solid-state optical materials. These materials can be used in a variety of applications, including sensors, light-emitting devices, and optical filters. The polymer matrix can help to protect the dye from the environment, reduce aggregation-induced quenching, and provide mechanical stability.

While there are no specific reports on the integration of this compound into polymers, the general principles of creating such composites are well-established. The choice of polymer and the method of incorporation (e.g., covalent bonding or physical blending) would depend on the desired optical and mechanical properties of the final material.

Singlet Oxygen Generation Efficiency and Mechanisms (excluding direct therapeutic use)

The capacity of this compound derivatives to generate singlet oxygen (¹O₂) is a critical aspect of their application in optoelectronic materials, particularly in fields requiring photosensitizers. This process is fundamentally governed by the photophysical properties of the molecule, specifically its ability to populate a long-lived triplet excited state upon photoexcitation.

The generation of singlet oxygen by a photosensitizer, such as a xanthene derivative, occurs primarily through a Type II photochemical mechanism. The process begins with the absorption of a photon, which elevates the photosensitizer from its ground state (S₀) to an excited singlet state (S₁). While some molecules in the S₁ state may relax back to the ground state via fluorescence or non-radiative decay, efficient photosensitizers undergo a process known as intersystem crossing (ISC) to a triplet state (T₁). This transition is formally spin-forbidden, but it can be facilitated by several molecular features.

Once in the long-lived triplet state, the photosensitizer can transfer its energy to ground-state molecular oxygen (³O₂), which is naturally a triplet. This energy transfer, known as triplet-triplet annihilation, excites the oxygen molecule to its highly reactive singlet state (¹O₂), while the photosensitizer returns to its ground state (S₀).

The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of a singlet oxygen molecule. The ΦΔ is directly related to the quantum yield of triplet state formation (ΦT).

A primary mechanism for enhancing intersystem crossing in xanthene dyes is the "heavy-atom effect". The introduction of heavy atoms, such as halogens (e.g., bromine, iodine), into the molecular structure significantly enhances spin-orbit coupling. This relativistic effect facilitates the otherwise forbidden transition between the singlet and triplet states, thereby increasing the rate of intersystem crossing. A higher ISC rate leads to a more populated triplet state and, consequently, a higher singlet oxygen quantum yield. This is a well-established strategy for designing efficient xanthene-based photosensitizers. For instance, the progressive halogenation of the fluorescein scaffold, a classic xanthene dye, demonstrates a marked increase in singlet oxygen generation efficiency.

The following table presents data for well-known halogenated xanthene derivatives, illustrating the profound impact of the heavy-atom effect on their singlet oxygen quantum yields. While specific data for this compound is not extensively documented in the literature, the principles derived from these derivatives are directly applicable. The presence and nature of substituents, including the methoxy group, can subtly influence the electronic structure and photophysical pathways, but the dominant factor for high singlet oxygen efficiency in this class of compounds remains the presence of heavy atoms.

CompoundSolventTriplet Quantum Yield (ΦT)Singlet Oxygen Quantum Yield (ΦΔ)
FluoresceinEthanol0.050.05
Eosin (B541160) Y (Tetrabromofluorescein)Ethanol0.710.57
Rose Bengal (Tetrachloro-tetraiodofluorescein)Ethanol0.860.75

This table is interactive. You can sort the data by clicking on the column headers.

The data clearly indicates that with increased halogenation (from fluorescein to Eosin Y and Rose Bengal), both the triplet quantum yield and the singlet oxygen quantum yield increase substantially. This trend underscores the critical role of intersystem crossing as the rate-limiting step for singlet oxygen generation in xanthene derivatives. For this compound and its non-halogenated derivatives, the singlet oxygen generation efficiency is expected to be modest. However, the incorporation of heavy atoms into the this compound backbone would be a viable strategy to significantly enhance its photosensitizing capabilities for optoelectronic applications.

Photocatalysis and Redox Chemistry Involving 4 Methoxy 9h Xanthene

Evaluation of 4-Methoxy-9H-xanthene as an Organo-Photocatalyst or Photosensitizer

Xanthene dyes are recognized for their utility as photosensitizers in various chemical processes, including photodynamic treatments and photocatalysis. bohrium.comnih.gov These dyes, known for being environmentally friendly, low-cost, and having a high response to visible light, are effective in initiating chemical reactions through the absorption of light. rsc.org The core xanthene structure is a key determinant of these properties, and derivatives can be fine-tuned to optimize their performance for specific applications. beilstein-journals.org

The evaluation of a compound like this compound as an organo-photocatalyst involves assessing its ability to absorb light and subsequently transfer that energy to other molecules, thereby initiating a chemical reaction without being consumed in the process. beilstein-journals.orgsemanticscholar.org The inherent photostability and strong fluorescence of the traditional xanthene core contribute to its suitability as a photocatalyst. researchgate.net The introduction of substituents, such as the methoxy (B1213986) group in this compound, can further modulate these properties.

The effectiveness of a photosensitizer is also linked to its ability to generate reactive species. beilstein-journals.org In the context of organo-photocatalysis, this often involves the generation of radicals or electronically excited states of substrate molecules. beilstein-journals.org The performance of xanthene-based photocatalysts can be comparable to that of more expensive noble-metal catalysts, making them an attractive alternative for various photoredox transformations. bohrium.com

Visible-Light-Induced Photocatalytic Oxidations and Reductions of Organic Substrates

Visible-light photocatalysis is a powerful tool in synthetic organic chemistry, enabling the activation of organic molecules under mild conditions. beilstein-journals.org Xanthene dyes are frequently employed as photocatalysts in these transformations due to their strong absorption in the visible spectrum. bohrium.comrsc.org These reactions can encompass a wide range of oxidations and reductions of organic substrates. beilstein-journals.org

In a typical photocatalytic cycle, the photocatalyst absorbs a photon of visible light, promoting it to an excited state. beilstein-journals.org This excited state can then engage in either an oxidative or reductive quenching cycle. In an oxidative quenching cycle, the excited photocatalyst accepts an electron from a substrate, leading to an oxidized substrate and a reduced photocatalyst. Conversely, in a reductive quenching cycle, the excited photocatalyst donates an electron to a substrate, resulting in a reduced substrate and an oxidized photocatalyst. The photocatalyst is then returned to its ground state to complete the catalytic cycle. beilstein-journals.org

The application of visible-light-induced photocatalysis extends to various organic transformations, including the degradation of pollutants and the synthesis of complex organic molecules. scispace.comrsc.orgnih.gov For instance, the photocatalytic degradation of organic dyes has been demonstrated using various systems under visible light irradiation. scispace.com Furthermore, photocatalytic reductions, such as the reduction of Cr(VI), have been achieved using visible light. researchgate.net The ability of photocatalysts to generate reactive radical species under mild conditions is a key advantage of this methodology. cardiff.ac.uk

Mechanisms of Photocatalytic Hydrogen Atom Transfer (HAT) and Electron Transfer Processes

The functionalization of otherwise unreactive C-H bonds is a significant challenge in organic synthesis. nih.gov Direct photocatalyzed hydrogen atom transfer (HAT) has emerged as a valuable strategy to address this challenge. nih.govacs.org In this process, a photocatalyst, upon excitation by light, directly abstracts a hydrogen atom from an organic substrate, generating a reactive radical intermediate that can undergo further transformations. semanticscholar.org Aromatic ketones and xanthene dyes are among the classes of organic compounds that can act as photocatalysts for HAT. acs.orgsemanticscholar.org

The HAT mechanism involves the concerted movement of a proton and an electron from the substrate to the excited photocatalyst. acs.org The catalytic cycle is typically closed by a back-hydrogen atom transfer from the reduced form of the photocatalyst to an intermediate species, regenerating the ground-state photocatalyst. acs.org

Alternatively, photocatalytic reactions can proceed through single-electron transfer (SET) mechanisms. In a SET process, the excited photocatalyst engages in either oxidative or reductive quenching with a substrate molecule. beilstein-journals.org In an oxidative quenching pathway, the excited photocatalyst is reduced by an electron donor. In a reductive quenching pathway, the excited photocatalyst is oxidized by an electron acceptor. beilstein-journals.org These SET events generate radical ions, which are key reactive intermediates that can drive a variety of synthetic transformations. beilstein-journals.orgnih.gov The choice between a HAT and a SET pathway is influenced by the specific properties of the photocatalyst, the substrate, and the reaction conditions.

Influence of the Methoxy Group on Redox Potentials and Photocatalytic Efficiency

The introduction of a methoxy group onto the xanthene scaffold can significantly influence the electronic properties of the molecule, thereby affecting its redox potentials and photocatalytic efficiency. The position and orientation of the methoxy group are critical in determining its electronic effect. nih.gov

A methoxy group can exert both inductive and resonance effects. Inductively, the electronegative oxygen atom withdraws electron density. Through resonance, the lone pairs on the oxygen atom can donate electron density to the aromatic system when in the plane of the ring. nih.gov The dihedral angle of the methoxy group relative to the aromatic ring has a strong influence on the redox midpoint potential of related compounds like benzoquinones. nih.gov For instance, rotation of a methoxy group can alter the electron affinity by up to 0.25 eV. nih.gov This tuning of redox potentials is crucial in biological systems, such as in the photosynthetic reaction center where methoxy groups on quinones help to create a redox potential difference that drives electron transfer. nih.govnih.gov

Advanced Analytical Methodologies for the Detection and Characterization Purity of 4 Methoxy 9h Xanthene and Its Derivatives

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of xanthene derivatives. bohrium.comnih.gov It is highly effective for separating individual components from complex mixtures and for quantifying them with high precision. cellulosechemtechnol.ro Reversed-phase HPLC (RP-HPLC) is the most common mode used for these compounds, typically employing a non-polar stationary phase (like C18) and a polar mobile phase, such as a buffered mixture of water and acetonitrile. lcms.cz The separation is based on the differential partitioning of the analytes between the two phases. researchgate.net The use of a polymeric stationary phase, such as polystyrene-divinylbenzene, has also been shown to be effective and rigid for the analysis of xanthene dyes. bohrium.comnih.gov Detection is often performed using a photodiode array (PDA) or diode-array detector (DAD), which can verify the identity and purity of the dyes by comparing their UV-Vis spectra against standards. bohrium.comnih.gov

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns packed with smaller particles (typically sub-2 µm), UPLC systems operate at higher pressures, resulting in faster separation times, improved resolution, and greater sensitivity. lcms.cznih.govmdpi.com This high-throughput capability is invaluable for the rapid analysis of numerous samples, such as in quality control or screening studies. cellulosechemtechnol.rolcms.cz For instance, a "dilute-and-shoot" method using UPLC coupled with high-resolution mass spectrometry has been validated for the rapid and sensitive quantification of xanthine-related compounds in biological matrices. nih.gov

Table 1: Typical HPLC/UPLC Parameters for Xanthene Derivative Analysis

ParameterTypical ConditionReference
ColumnReversed-Phase C18 or Polystyrene-Divinylbenzene bohrium.comlcms.cz
Mobile PhaseGradient or isocratic mixture of Acetonitrile and buffered water (e.g., with formic acid or phosphate (B84403) buffer) cellulosechemtechnol.rolcms.czlcms.cz
Flow Rate0.3 - 1.0 mL/min bohrium.comlcms.cz
DetectorPhotodiode Array (PDA) / Diode-Array Detector (DAD) or Mass Spectrometer (MS) bohrium.commdpi.com
Column TemperatureAmbient to 37 °C bohrium.comcellulosechemtechnol.ro

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds. nih.govresearchgate.net It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a sample. ajrconline.orgnih.gov For xanthene derivatives that are sufficiently volatile and thermally stable, GC-MS provides excellent separation efficiency and definitive identification based on mass spectra, which can be compared against extensive libraries. nih.govresearchgate.net

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized and separated as it travels through a capillary column. tdi-bi.com The separated components then enter the mass spectrometer, where they are ionized (commonly by electron impact), and the resulting ions are analyzed based on their mass-to-charge ratio. tdi-bi.com

For non-volatile derivatives of 4-Methoxy-9H-xanthene, a chemical derivatization step is often required to increase their volatility, making them amenable to GC-MS analysis. This involves reacting the analyte with a reagent to form a more volatile derivative. The integrated approach of sample preparation followed by GC-MS analysis allows for the characterization of a broad range of metabolites and compounds. nih.gov

Table 2: Typical GC-MS Parameters for Analysis of Volatile Compounds

ParameterTypical ConditionReference
ColumnDB-5MS or HP-5MS (low-polarity phenyl arylene polymer) tdi-bi.comnih.gov
Carrier GasHelium nih.gov
Injection ModeSplitless tdi-bi.com
Oven ProgramTemperature-programmed ramp (e.g., 50°C to 250°C) nih.gov
Ionization ModeElectron Impact (EI) at 70 eV tdi-bi.com
Mass AnalyzerQuadrupole or Time-of-Flight (TOF) nih.govresearchgate.net

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS/MS) for Comprehensive Profiling

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, have revolutionized the analysis of complex organic compounds. numberanalytics.comnih.gov Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are particularly powerful for the comprehensive profiling of this compound and its derivatives, offering unparalleled sensitivity and specificity. researchgate.netresearchgate.net

LC-MS/MS combines the separation power of HPLC or UPLC with the analytical capabilities of tandem mass spectrometry. nih.govnih.gov After separation in the LC column, analytes are ionized (e.g., via electrospray ionization, ESI) and enter the mass spectrometer. nih.govnih.gov In a tandem MS system (like a triple quadrupole), a specific precursor ion is selected, fragmented, and the resulting product ions are detected. nemc.us This process, known as Multiple Reaction Monitoring (MRM), is highly selective and allows for the accurate quantification of target compounds even at very low concentrations in complex matrices. mdpi.com This method is invaluable for impurity profiling and pharmacokinetic studies. numberanalytics.com

GC-MS/MS operates on a similar principle, providing an extra dimension of separation and detection for GC analysis. researchgate.net It enhances the signal-to-noise ratio and eliminates matrix interferences, which is crucial for trace-level analysis. These hyphenated techniques are essential tools for the rapid characterization of compounds in complex mixtures, often avoiding the need for time-consuming isolation procedures. nih.gov

Table 3: Comparison of Hyphenated Techniques for Xanthene Analysis

FeatureLC-MS/MSGC-MS/MS
ApplicabilityWide range of polarity and volatility, including non-volatile and thermally labile compounds. nih.govVolatile and semi-volatile, thermally stable compounds (or their volatile derivatives). researchgate.net
Sample PreparationOften involves liquid extraction (LLE) or solid-phase extraction (SPE). nih.govMay require derivatization to increase volatility. researchgate.net
IonizationSoft ionization techniques like Electrospray (ESI) or APCI. nih.govHard ionization like Electron Impact (EI) or softer Chemical Ionization (CI).
Key AdvantageBroad applicability for diverse xanthene derivatives in various matrices. numberanalytics.comnih.govHigh chromatographic resolution and access to established spectral libraries for identification. researchgate.net

Advanced Extraction and Sample Preparation Techniques for Analytical Studies

The quality of analytical data is highly dependent on the sample preparation process. The goal is to efficiently extract and concentrate the target analytes, such as this compound, from the sample matrix while removing interfering substances. nih.gov

Conventional methods like Soxhlet extraction and maceration have been used but are often time-consuming and require large volumes of organic solvents. nih.gov Modern, advanced techniques are preferred for their efficiency, speed, and reduced environmental impact. researchgate.net

Ultrasound-Assisted Extraction (UAE): This technique uses the energy of ultrasonic waves to create cavitation bubbles in the solvent. ijprajournal.com The collapse of these bubbles near the sample material disrupts cell walls and enhances mass transfer, leading to faster and more efficient extraction, often at lower temperatures. nih.gov

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and sample, causing the rupture of the sample matrix and the release of target compounds into the solvent. researchgate.net It is known for its high speed and efficiency. researchgate.net

Solid-Phase Extraction (SPE): SPE is a cleanup and concentration technique rather than a primary extraction method. nih.gov An extract is passed through a cartridge containing a solid adsorbent that selectively retains either the analytes or the impurities. It is frequently used to clean up samples before HPLC or GC analysis and is considered a greener alternative to liquid-liquid extraction due to lower solvent consumption. nih.govnih.gov

The choice of extraction technique depends on the properties of the analyte, the complexity of the sample matrix, and the subsequent analytical method. researchgate.net

Table 4: Comparison of Extraction Techniques for Plant-Derived Compounds

TechniquePrincipleAdvantagesLimitationsReference
MacerationSoaking the solid material in a solvent over a period of time.Simple, requires minimal equipment.Time-consuming, potentially incomplete extraction. nih.govijprajournal.com
SoxhletContinuous extraction with a hot solvent.Efficient for exhaustive extraction.Requires large solvent volumes, lengthy, potential thermal degradation of analytes. nih.gov
Ultrasound-Assisted Extraction (UAE)Uses acoustic cavitation to disrupt the sample matrix and enhance mass transfer.Fast, efficient, reduced solvent consumption, suitable for thermolabile compounds.Equipment cost. ijprajournal.comnih.gov
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and sample matrix.Very fast, reduced solvent use, high efficiency.Potential for thermal degradation, requires microwave-transparent solvents. researchgate.net
Solid-Phase Extraction (SPE)Partitioning between a liquid sample and a solid sorbent.High selectivity, low solvent use, easy to automate.Primarily for sample cleanup and concentration, not bulk extraction. nih.govnih.gov

Quantitative Spectrophotometric and Chromatographic Methodologies

Quantitative analysis is essential for determining the purity of this compound or the concentration of its derivatives in a sample. Both spectrophotometric and chromatographic methods are widely employed for this purpose. nih.gov

Quantitative Spectrophotometry , typically using a UV-Visible spectrophotometer, is a straightforward method based on the Beer-Lambert law. The absorbance of a solution is directly proportional to the concentration of the absorbing species. For xanthene derivatives, which are often chromophoric, a wavelength of maximum absorbance (λmax) is selected, and a calibration curve is generated using standards of known concentrations. cellulosechemtechnol.ronih.gov

Quantitative Chromatography , particularly HPLC with a UV or DAD detector, is the more common and robust method. bohrium.comsemanticscholar.org It provides both separation and quantification. A calibration curve is constructed by plotting the peak area or peak height of the analyte against the concentration of the injected standards. bohrium.com The concentration of the analyte in an unknown sample can then be determined from this curve. The method's performance is validated by assessing its linearity, precision (repeatability and intermediate precision), and accuracy. bohrium.com For the xanthene dye eosin (B541160) Y, an HPLC method demonstrated good linearity and a within-day precision of 1–2%. bohrium.com

Table 5: Example of Quantitative Parameters for a Xanthene Dye (Eosin Y) by HPLC

ParameterFindingReference
TechniqueReversed-Phase HPLC with Diode Array Detection bohrium.com
CalibrationExternal standard method used to construct a standard curve. bohrium.com
LinearityA linear relationship was found between peak height/area and concentration over a specific range. bohrium.com
Precision (Within-day)1-2% bohrium.com
Precision (Day-to-day C.V.)4.2% bohrium.com

C.V. = Coefficient of Variation

Thermal Analysis Techniques (e.g., TGA) for Material Stability Evaluation

Thermal analysis techniques are used to measure changes in the physical properties of a material as a function of temperature. Thermogravimetric Analysis (TGA) is particularly important for evaluating the thermal stability of compounds like this compound and its derivatives. nih.govmdpi.com

TGA measures the change in mass of a sample as it is heated at a controlled rate. youtube.com The resulting TGA curve plots mass loss against temperature. A sharp drop in mass indicates decomposition or evaporation. The temperature at which this mass loss begins (the onset temperature) is a critical indicator of the material's thermal stability. nih.govyoutube.com This information is vital for determining safe processing and storage temperatures. nih.gov TGA can also provide information about the composition of a material by quantifying the mass loss at different temperature stages, which may correspond to the loss of water, organic components, or other constituents. researchgate.net For example, TGA has been used to characterize catalysts used in the synthesis of xanthene derivatives and to study the thermal stability of various pharmaceutical compounds. nih.govnih.govscielo.org.mx

Table 6: Example of TGA Data Interpretation for Material Characterization

Temperature Range (°C)Event (Mass Loss)InterpretationReference
< 200 °CInitial, minor mass lossEvaporation of bound water or moisture. researchgate.net
200 - 375 °CSignificant mass lossDecomposition of primary organic components. researchgate.net
375 - 550 °CFurther mass lossCombustion of residual organic material. researchgate.net
> 550 °CFinal mass loss stageDecomposition of inorganic components or stable structures. researchgate.net

Q & A

Q. What synthetic methodologies are commonly employed to introduce the methoxy group into the xanthene scaffold?

The methoxy functionalization of xanthene derivatives typically involves nucleophilic substitution or Friedel-Crafts alkylation. For instance, 9-phenyl-9H-selenoxanthene derivatives are reacted with methoxy reagents (e.g., methyl iodide or dimethyl sulfate) in the presence of catalysts like AlCl₃ or BF₃ under anhydrous conditions . Reaction monitoring via thin-layer chromatography (TLC) ensures completion, followed by purification via column chromatography or recrystallization . Key challenges include regioselectivity and avoiding over-oxidation; optimizing reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 substrate:reagent) improves yield .

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of 4-Methoxy-9H-xanthene?

  • X-ray crystallography : Using programs like SHELXS97 for structure solution and SHELXL97 for refinement, bond lengths (e.g., C–O: 1.36–1.42 Å) and angles (e.g., C–C–C: 119–121°) are determined .
  • NMR spectroscopy : Methoxy protons appear as singlets at δ 3.8–4.0 ppm in 1^1H NMR, while 13^{13}C NMR shows methoxy carbons at δ 55–60 ppm .
  • IR spectroscopy : Stretching vibrations for the methoxy group are observed at 2830–2960 cm⁻¹ (C–H) and 1250–1270 cm⁻¹ (C–O) .

Advanced Research Questions

Q. How do intermolecular interactions influence the crystal packing of this compound derivatives?

Crystal structures of methoxy-xanthenes exhibit dominant C–H···O (2.55–3.38 Å) and π–π (4.69 Å) interactions, stabilizing the lattice . For example, in 9-Methoxy-9-(2-methoxyphenyl)-9H-xanthene, the xanthene ring and methoxyphenyl moiety are orthogonal (dihedral angle: 89.27°), creating a rigid framework. Packing diagrams reveal centrosymmetric motifs (e.g., R₂²(12)) linked via C–H···π interactions (3.68 Å) . Such analyses require software like PLATON for symmetry operations and X-Seed for visualization .

Q. How can discrepancies in crystallographic data (e.g., bond angles, torsional strain) be resolved during refinement?

Discrepancies often arise from thermal motion or disorder. Using SHELXL97’s restraints (e.g., SIMU for similar ADP parameters) and twin refinement (via TWIN/BASF commands) improves accuracy for twinned crystals . For torsional strain, Cremer-Pople puckering coordinates quantify ring non-planarity (e.g., envelope/boat conformations in xanthene systems) . Cross-validation with Hirshfeld surface analysis (CrystalExplorer) identifies outliers in hydrogen-bonding networks .

Q. What computational strategies are effective in predicting the electronic properties of this compound?

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.2 eV) and electrostatic potential maps, highlighting electron-rich methoxy regions . Molecular docking studies (AutoDock Vina) assess binding affinities to biological targets (e.g., kinases), with grid boxes centered on active sites (25 ų) .

Methodological Considerations

Q. How can reaction conditions be optimized to enhance methoxy-xanthene yield while minimizing byproducts?

  • Temperature control : Maintaining 70–80°C prevents side reactions (e.g., demethylation).
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) vs. Brønsted acids (H₂SO₄) affect regioselectivity .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may require inert atmospheres .
  • Workflow : Use fractional factorial design (e.g., 2⁴ matrix) to test variables like catalyst loading (5–10 mol%) and reaction time (6–24 hrs) .

Q. What protocols validate the purity of synthesized this compound for pharmacological studies?

  • HPLC-MS : C18 column (5 µm, 4.6 × 150 mm), gradient elution (acetonitrile/water + 0.1% formic acid), retention time ~8.2 min .
  • Elemental analysis : Theoretical C: 72.5%, H: 4.8%; deviations >0.3% indicate impurities .
  • Thermogravimetric analysis (TGA) : Decomposition onset >200°C confirms thermal stability .

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